1-(4-methoxybenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
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Overview
Description
1-(4-Methoxybenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a complex organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
The synthesis of 1-(4-methoxybenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyrimidine intermediates.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the triazolopyrimidine core reacts with piperazine derivatives under suitable conditions.
Sulfonylation: The final step involves the sulfonylation of the piperazine derivative with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
1-(4-Methoxybenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazolopyrimidine core, potentially leading to the formation of dihydro derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions, allowing for the modification of the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Methoxybenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an inhibitor of enzymes such as cyclin-dependent kinases (CDKs) and protein kinases, which are targets for cancer therapy.
Biological Studies: It is used in biological assays to investigate its effects on cell proliferation, apoptosis, and cell cycle regulation.
Chemical Biology: The compound serves as a tool for studying the interactions between small molecules and biological macromolecules, aiding in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(4-methoxybenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting downstream signaling pathways involved in cell growth and survival. This inhibition can lead to the induction of apoptosis and cell cycle arrest in cancer cells.
Comparison with Similar Compounds
1-(4-Methoxybenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine can be compared with other triazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also exhibit kinase inhibitory activity but may differ in their selectivity and potency.
Triazolo[4,3-a]pyrazine Derivatives: These derivatives are known for their dual inhibition of c-Met and VEGFR-2 kinases, showing potential in overcoming drug resistance in cancer therapy.
The uniqueness of this compound lies in its specific structural features and its ability to target multiple pathways, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H21N7O3S |
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Molecular Weight |
451.5 g/mol |
IUPAC Name |
7-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C21H21N7O3S/c1-31-17-7-9-18(10-8-17)32(29,30)27-13-11-26(12-14-27)20-19-21(23-15-22-20)28(25-24-19)16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3 |
InChI Key |
BRANKICMLJWRHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5 |
Origin of Product |
United States |
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